5-(Benzyloxy)indolin-2-one
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Overview
Description
5-(Benzyloxy)indolin-2-one is a compound with the molecular formula C15H13NO2 . It is used as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes .
Synthesis Analysis
The synthesis of indolin-2-one derivatives has been reported in various studies . For instance, one study described the synthesis of three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)indolin-2-one can be represented by the InChI code1S/C15H13NO2/c17-15-9-12-8-13 (6-7-14 (12)16-15)18-10-11-4-2-1-3-5-11/h1-9,16-17H,10H2
. Chemical Reactions Analysis
5-(Benzyloxy)indolin-2-one has been used as a reactant in various chemical reactions. For example, it has been used in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions, and metal-free Friedel-Crafts alkylation reactions .Physical And Chemical Properties Analysis
5-(Benzyloxy)indolin-2-one is a white to light yellow powder . It has a molecular weight of 239.27 .Scientific Research Applications
Alzheimer’s Disease Treatment
5-(Benzyloxy)indolin-2-one derivatives have been synthesized and initially designed as acetylcholine esterase (AChE) inhibitors . This is based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease . Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .
Anticancer Agent
Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds exhibited strong cytotoxicity . Compound 5g was the most potent one with IC50 values as low as 0.65µM, even more potent than adriamycin, a positive control . Thus, compound 5g would be promising for further development as an anticancer agent .
Free Radical Scavenging
In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity . This suggests that 5-(Benzyloxy)indolin-2-one and its derivatives could potentially be used in research related to oxidative stress and free radical damage .
HIV-1 Inhibition
Indolyl and oxochromenyl xanthenone derivatives, which could potentially include 5-(Benzyloxy)indolin-2-one derivatives, have been reported to have anti-HIV-1 properties . Molecular docking studies were performed to understand their potential as anti-HIV-1 agents .
Mechanism of Action
While the specific mechanism of action for 5-(Benzyloxy)indolin-2-one is not mentioned in the search results, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
properties
IUPAC Name |
5-phenylmethoxy-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYTVVGWCZWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)indolin-2-one | |
CAS RN |
156232-24-5 |
Source
|
Record name | 5-(Benzyloxy)indolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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